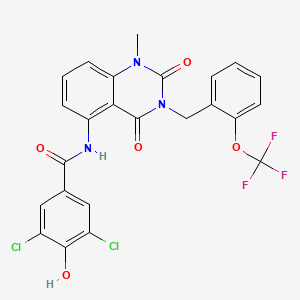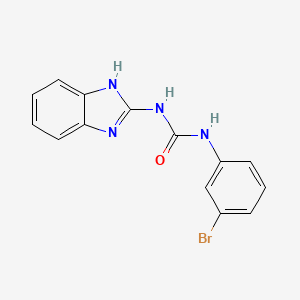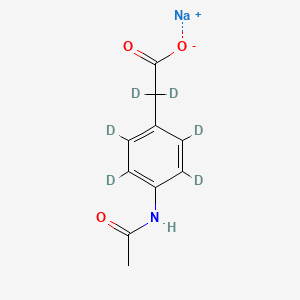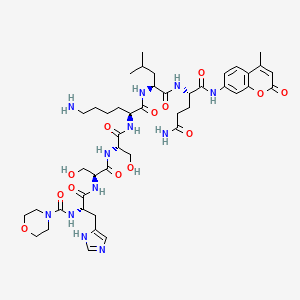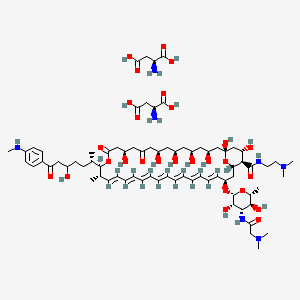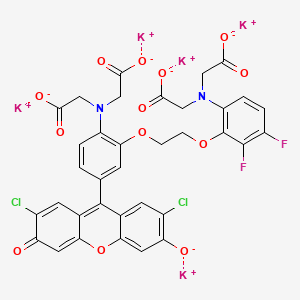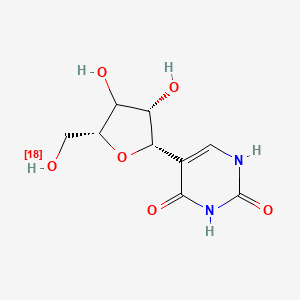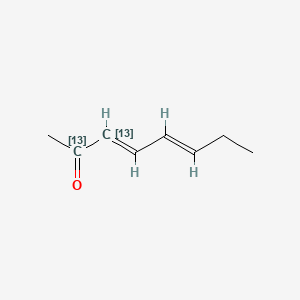
(3E,5E)-Octadien-2-one-13C2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E,5E)-Octadien-2-one-13C2 is a synthetic organic compound characterized by the presence of two conjugated double bonds and a carbonyl group. The compound is isotopically labeled with carbon-13 at specific positions, making it useful for various scientific studies, particularly in the fields of chemistry and biochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3E,5E)-Octadien-2-one-13C2 typically involves the use of isotopically labeled precursors. One common method is the palladium-catalyzed cross-coupling reaction, such as the Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents like dimethylformamide or toluene, and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(3E,5E)-Octadien-2-one-13C2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The double bonds in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
(3E,5E)-Octadien-2-one-13C2 has several applications in scientific research:
Chemistry: Used as a model compound in studies of reaction mechanisms and kinetics.
Biology: Employed in metabolic labeling studies to trace biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the synthesis of complex organic molecules and as a precursor in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (3E,5E)-Octadien-2-one-13C2 involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and affecting biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
(3E,5E)-3,5-bis(pyridin-2/3/4-methylene)-tetrahydrothiopyran-4-one: A synthetic analog of curcumin with similar structural features.
(3E,5E,7E)-nona-1,3,5,7-tetraene: A natural product with conjugated double bonds.
Uniqueness
(3E,5E)-Octadien-2-one-13C2 is unique due to its isotopic labeling, which allows for detailed studies of its behavior in various chemical and biological systems. This labeling provides insights into reaction mechanisms and metabolic pathways that are not easily obtainable with non-labeled compounds.
Propiedades
Fórmula molecular |
C8H12O |
|---|---|
Peso molecular |
126.17 g/mol |
Nombre IUPAC |
(3E,5E)-(2,3-13C2)octa-3,5-dien-2-one |
InChI |
InChI=1S/C8H12O/c1-3-4-5-6-7-8(2)9/h4-7H,3H2,1-2H3/b5-4+,7-6+/i7+1,8+1 |
Clave InChI |
LWRKMRFJEUFXIB-ZWPTUIBJSA-N |
SMILES isomérico |
CC/C=C/C=[13CH]/[13C](=O)C |
SMILES canónico |
CCC=CC=CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


